14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one
Overview
Description
De-O-methyllasiodiplodin is a resorcinolic macrolide derived from the fungus Lasiodiplodia theobromae. This compound belongs to a class of natural products known for their diverse biological activities, including anti-tumor, anti-bacterial, and anti-malarial properties . De-O-methyllasiodiplodin is structurally characterized by a resorcinolic ester core within a macrocyclic lactone ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one can be achieved through a protecting group-free method. One efficient route involves starting from 9-decenoic acid, a commercially available and inexpensive starting material . The synthesis proceeds in five steps with an overall yield of 42% . This method leverages the broad commercial availability of similar terminal-enoic acids, providing an entry to libraries of resorcinolic macrolides with highly variable macrocyclic bridges .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the protecting group-free synthesis route mentioned above offers a scalable and cost-effective approach. The use of readily available starting materials and the relatively high yield make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
De-O-methyllasiodiplodin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, particularly the resorcinolic ester core and the macrocyclic lactone ring .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of 14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one include oxidizing agents, reducing agents, and catalysts for ring-closing metathesis . Reaction conditions typically involve mild to moderate temperatures and standard organic solvents .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated analogs .
Scientific Research Applications
De-O-methyllasiodiplodin has garnered significant interest in scientific research due to its diverse biological activities. Some of its notable applications include:
Mechanism of Action
The mechanism of action of 14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one involves its interaction with specific molecular targets and pathways. The resorcinolic ester core of the compound is known to engage nucleotide binding sites, which are conserved among various proteins . This interaction can lead to the inhibition of key enzymes and signaling pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
De-O-methyllasiodiplodin can be compared with other resorcinolic macrolides, such as lasiodiplodin, hypothemycin, and radicicol . These compounds share a similar resorcinolic ester core but differ in the size and substitution of their macrocyclic lactone rings . The unique structural features of 14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one, such as the absence of methylation on its resorcinol functionality, contribute to its distinct biological activities .
List of Similar Compounds
- Lasiodiplodin
- Hypothemycin
- Radicicol
- 5-hydroxy-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one
- 6-oxothis compound
Properties
IUPAC Name |
14,16-dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-11-7-5-3-2-4-6-8-12-9-13(17)10-14(18)15(12)16(19)20-11/h9-11,17-18H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEVFCAOVZCHBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.